molecular formula C16H9N5O2 B14940744 2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide

2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide

Cat. No.: B14940744
M. Wt: 303.27 g/mol
InChI Key: CKMMYTDLTODVSV-UHFFFAOYSA-N
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Description

2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide is a complex organic compound with a unique structure that includes both cyano and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the cyano groups may produce primary amines.

Scientific Research Applications

2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxy groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide is unique due to its combination of cyano and hydroxy groups attached to an aromatic ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9N5O2

Molecular Weight

303.27 g/mol

IUPAC Name

4-hydroxy-5-(3-oxo-5-pyridin-3-yl-1,2-dihydropyrazol-4-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H9N5O2/c17-6-10-4-12(13(22)5-11(10)7-18)14-15(20-21-16(14)23)9-2-1-3-19-8-9/h1-5,8,22H,(H2,20,21,23)

InChI Key

CKMMYTDLTODVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NN2)C3=C(C=C(C(=C3)C#N)C#N)O

Origin of Product

United States

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